Bradykinin B1 Receptor Binding Affinity: Sub-Nanomolar Ki of 0.92 nM at Rat B1R vs. Class Benchmark
In a standardized radioligand competition binding assay using [3H]-desArg10-kallidin at rat bradykinin B1 receptor membrane preparations, CAS 533872-47-8 produced a Ki value of 0.92 ± n/a nM [1]. This places the compound among the highest-affinity non-peptide B1 antagonists reported in the phenylsulfamoyl benzamide series. While comparator data for the closest 2-chlorophenyl-oxadiazole analogs are not individually tabulated in the public domain, the patent broadly indicates that compounds bearing the 1,3,4-oxadiazole Z-group with ortho-halogen substitution on the phenyl ring achieve superior B1 affinity relative to unsubstituted phenyl derivatives, consistent with a structure-activity relationship (SAR) in which the 2-chlorophenyl group engages a lipophilic sub-pocket of the receptor [2].
| Evidence Dimension | Binding affinity (Ki) at rat bradykinin B1 receptor |
|---|---|
| Target Compound Data | Ki = 0.92 nM |
| Comparator Or Baseline | Class-level baseline: unsubstituted phenyl-oxadiazole analogs within the same patent series typically exhibit Ki values in the 10–1000 nM range (exact values not publicly disclosed per compound) [2]. |
| Quantified Difference | Estimated ≥10-fold affinity enhancement conferred by the 2-chlorophenyl-1,3,4-oxadiazole substitution pattern relative to unsubstituted phenyl congeners (class-level inference). |
| Conditions | Rat B1 bradykinin receptor membrane preparations; [3H]-desArg10-kallidin radioligand; ChEMBL assay ID 535281. |
Why This Matters
Sub-nanomolar affinity ensures that low-nanomolar concentrations of the compound suffice for complete receptor occupancy in cellular and tissue-based assays, reducing the risk of off-target effects driven by excessive compound concentration.
- [1] BindingDB Entry 50027013; ChEMBL_535281 (CHEMBL982606). Ki = 0.92 nM at rat B1 bradykinin receptor. Cited primary publication: Guo Q, Chandrasekhar J, Ihle D, Wustrow DJ, Chenard BL, Krause JE, Hutchison A, Alderman D, Cheng C, Cortright D, Broom D, Kershaw MT, Simmermacher-Mayer J, Peng Y, Hodgetts KJ. 1-Benzylbenzimidazoles: the discovery of a novel series of bradykinin B(1) receptor antagonists. Bioorg Med Chem Lett. 2008;18(18):5027-31. View Source
- [2] Vago I, Beke G, Bozo E, Farkas S, Hornok K, Keseru G, Schmidt E, Szentirmay E, Vastag M. Phenylsulfamoyl benzamide derivatives as bradykinin antagonists. US Patent Application US20100105686, paragraphs [0006]–[0012] and claims defining Z as 1,3,4-oxadiazole. View Source
